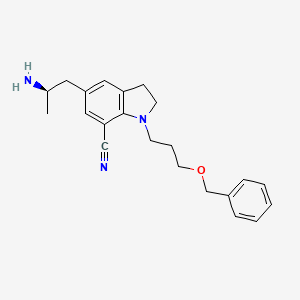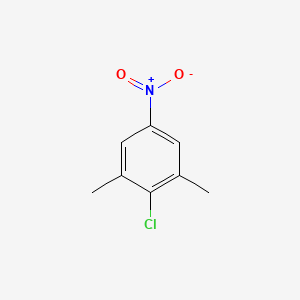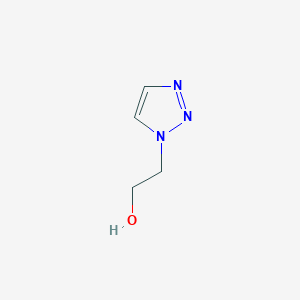
Acide 2-((pyridin-2-ylméthyl)amino)acétique
Vue d'ensemble
Description
2-((Pyridin-2-ylmethyl)amino)acetic acid is an organic compound that features a pyridine ring attached to an amino acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and coordination chemistry. The presence of both the pyridine and amino acid functionalities allows it to participate in a variety of chemical reactions and interactions.
Applications De Recherche Scientifique
2-((Pyridin-2-ylmethyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 2-((Pyridin-2-ylmethyl)amino)acetic acid, also known as PIC, is the 18 kDa translocator protein (TSPO) . TSPO is a protein that is known to be overexpressed during inflammatory conditions .
Mode of Action
PIC works as a vehicle for possible binding of requisite metal and acetamidobenzoxazolone pharmacophore (MBP), which has been used as a specific binding probe for TSPO . The interaction between PIC and TSPO has been evaluated through in silico interaction analysis .
Biochemical Pathways
Given its target, it can be inferred that pic may influence pathways related to inflammation and immune response, as tspo is known to be overexpressed during inflammatory conditions .
Pharmacokinetics
In vivo experiments using an lps-induced lung inflammation mouse model were developed for the administration of a pic-based probe to understand absorption and distribution in several peripheral organs over time .
Result of Action
Given its target, it can be inferred that pic may have effects on cellular processes related to inflammation and immune response .
Action Environment
It is known that in vivo transportation/excretion of pic-based probes has been studied using different spectroscopic techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyridin-2-ylmethyl)amino)acetic acid typically involves the reaction of pyridine-2-carboxaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: While specific industrial production methods for 2-((Pyridin-2-ylmethyl)amino)acetic acid are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imine or nitrile derivatives.
Reduction: Reduction reactions can convert the imine intermediate back to the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile derivatives, while substitution can introduce various functional groups onto the pyridine ring.
Comparaison Avec Des Composés Similaires
2-(Pyridin-2-yl)acetic acid: Lacks the amino group, resulting in different reactivity and binding properties.
2-((Pyridin-2-ylmethyl)amino)ethanol: Contains an ethanol moiety instead of an acetic acid group, affecting its solubility and reactivity.
2-(Pyridin-2-ylmethyl)amine: Lacks the acetic acid group, leading to different chemical and biological properties.
Uniqueness: 2-((Pyridin-2-ylmethyl)amino)acetic acid is unique due to the presence of both the pyridine and amino acetic acid functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-9-5-7-3-1-2-4-10-7/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCWJVDDJDEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435584 | |
| Record name | N-[(Pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2444-13-5 | |
| Record name | N-[(Pyridin-2-yl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the different coordination modes of PMAA with [M(I)(CO)3]+ complexes interconvert?
A2: Yes, the research reveals that the (O,N(amine),N(py)) and (N(tri),N(amine),N(py)) coordination modes are actually interconvertible. [] By altering the pH of the solution, researchers observed a reversible shift between these two modes. This dynamic behavior is particularly interesting as it suggests potential applications where pH changes could be used to modulate the properties and reactivity of these metal complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)


![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)






![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)


